(2-(Acryloyloxy)ethyl)dimethylammonium nitrate
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Overview
Description
(2-(Acryloyloxy)ethyl)dimethylammonium nitrate is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group and a dimethylammonium group. This compound is known for its high reactivity and is widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate typically involves the reaction of (2-(Acryloyloxy)ethyl)dimethylamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(2-(Acryloyloxy)ethyl)dimethylamine+Nitric Acid→(2-(Acryloyloxy)ethyl)dimethylammonium nitrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-(Acryloyloxy)ethyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Nucleophilic Substitution: The dimethylammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding alcohols and amines.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polythis compound
Nucleophilic Substitution: Substituted ammonium salts
Hydrolysis: Corresponding alcohols and amines
Scientific Research Applications
(2-(Acryloyloxy)ethyl)dimethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and ion-exchange resins.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The dimethylammonium group can interact with negatively charged molecules, facilitating ion exchange and adsorption processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(Acryloyloxy)ethyl)trimethylammonium chloride
- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
- (3-(Methacryloylamino)propyl)trimethylammonium chloride
Uniqueness
(2-(Acryloyloxy)ethyl)dimethylammonium nitrate is unique due to its nitrate counterion, which imparts distinct reactivity and solubility properties compared to its chloride counterparts. This uniqueness makes it suitable for specific applications where nitrate ions are preferred.
Properties
CAS No. |
85422-98-6 |
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Molecular Formula |
C7H14N2O5 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl prop-2-enoate;nitric acid |
InChI |
InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4) |
InChI Key |
DKUCPGQRVQHYRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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